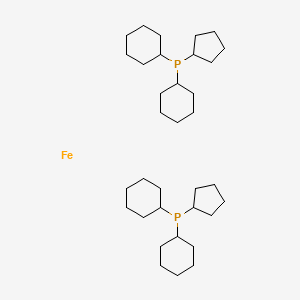

Dicyclohexyl(cyclopentyl)phosphane;iron

Description

Dicyclohexyl(cyclopentyl)phosphane;iron is a transition metal complex featuring a phosphane ligand with dicyclohexyl and cyclopentyl substituents coordinated to an iron center. This compound belongs to the broader class of organometallic phosphane complexes, which are widely studied for their catalytic, electronic, and biological properties .

Properties

CAS No. |

146960-90-9 |

|---|---|

Molecular Formula |

C34H52FeP2 |

Molecular Weight |

578.6 g/mol |

IUPAC Name |

dicyclohexyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) |

InChI |

InChI=1S/2C17H26P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*7-8,13-16H,1-6,9-12H2;/q2*-1;+2 |

InChI Key |

DTQIHJBOJNZKNL-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCC3.[Fe] |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=C[CH-]C=C3.C1CCC(CC1)P(C2CCCCC2)C3=C[CH-]C=C3.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl(cyclopentyl)phosphane;iron typically involves the reaction of iron salts with dicyclohexyl(cyclopentyl)phosphane ligands. One common method is the reaction of iron(II) chloride with dicyclohexyl(cyclopentyl)phosphane in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iron center.

Industrial Production Methods

Industrial production of dicyclohexyl(cyclopentyl)phosphane;iron may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(cyclopentyl)phosphane;iron undergoes various types of chemical reactions, including:

Oxidation: The iron center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced, often involving the phosphane ligand.

Substitution: Ligand exchange reactions where the phosphane ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other phosphane ligands or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species. Substitution reactions result in new coordination complexes with different ligands.

Scientific Research Applications

Dicyclohexyl(cyclopentyl)phosphane;iron is used in various scientific research applications, including:

Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

Organometallic Chemistry: The compound is studied for its unique coordination chemistry and reactivity.

Material Science: It is used in the synthesis of novel materials with specific properties.

Biological Studies: Research into its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of dicyclohexyl(cyclopentyl)phosphane;iron involves the coordination of the phosphane ligand to the iron center, which influences the reactivity and stability of the complex. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions. In catalysis, the compound may facilitate the activation of substrates and the formation of reactive intermediates.

Comparison with Similar Compounds

Ligand Architecture

- Dicyclohexyl(cyclopentyl)phosphane;iron : Combines a dicyclohexylphosphane (DCP) backbone with a cyclopentyl group. The cyclopentyl moiety is smaller than cyclohexyl, reducing steric bulk but maintaining strong electron-donating capabilities .

- trans-Dichloridobis{dicyclohexyl[4-(dimethylamino)phenyl]phosphane}platinum(II): Features bulkier dicyclohexyl and dimethylaminophenyl groups, with a calculated cone angle of 164°, indicating significant steric hindrance .

- Triphenylphosphane-gold(I) complexes : Utilize triphenylphosphane ligands, which are less electron-rich than dicyclohexyl/cyclopentyl variants, as evidenced by their lower catalytic efficiency in enantioselective reactions .

Electronic Effects

- In contrast, electron-withdrawing groups (e.g., nitro or cyano substituents) on phosphane ligands reduce metal electron density, as seen in some gold(I) anticancer agents .

Steric and Geometric Properties

Cone Angles and Steric Bulk

| Compound | Cone Angle (°) | Key Steric Features |

|---|---|---|

| Dicyclohexyl(cyclopentyl)phosphane;iron | Not reported | Moderate bulk due to cyclopentyl |

| trans-[PtCl2{P(C6H11)2(4-Me2NC6H4)}2] | 164 | High bulk from aryl and DCP groups |

| Xantphos (bis-diphenylphosphane) | 152 | Rigid xanthene backbone |

The smaller cyclopentyl group in DCP;iron likely reduces steric hindrance compared to platinum complexes with larger aryl substituents, enabling faster substrate access in catalytic cycles .

Catalytic Performance

- Palladium Catalysis : Dicyclohexylphosphane ligands (e.g., in ) enable low catalyst loadings (0.2 mol%) and high enantioselectivity (97% ee) in asymmetric cross-couplings. The electron-rich nature of DCP ligands enhances oxidative addition rates .

Stability and Binding Interactions

Protein and DNA Binding

Radical Stability

Spectroscopic Data

| Compound | ³¹P NMR Shift (ppm) | Metal-Ligand Bond Length (Å) |

|---|---|---|

| Dicyclohexyl(cyclopentyl)phosphane;iron | Not reported | Not reported |

| trans-PtCl2{DCP;4-Me2NC6H4}2 | – | Pt–P: 2.3258, Pt–Cl: 2.3106 |

| (Sa)-Dicyclohexyl(binaphthyl)phosphane | 73.89 | – |

Biological Activity

Dicyclohexyl(cyclopentyl)phosphane;iron is a compound that has garnered attention in the field of organometallic chemistry, particularly due to its potential biological applications. This article explores its biological activity, synthesizing information from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

Dicyclohexyl(cyclopentyl)phosphane;iron is a phosphine complex where iron is coordinated to a phosphane ligand. The general formula can be represented as , where CP denotes cyclopentyl and DCH denotes dicyclohexyl groups. The unique structure of this compound contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activity of Dicyclohexyl(cyclopentyl)phosphane;iron has been investigated in various contexts, primarily focusing on its role as a catalyst in biochemical reactions and its potential therapeutic applications.

Antiviral Properties

Research has indicated that compounds similar to Dicyclohexyl(cyclopentyl)phosphane;iron exhibit antiviral properties. A study described processes for preparing antiviral compounds using phosphine ligands, suggesting that the coordination of iron enhances the biological efficacy of these ligands against viral targets .

Enzyme Inhibition

Another significant area of research involves enzyme inhibition. Phosphine complexes have been shown to inhibit glycogen phosphorylase, an enzyme crucial in glucose metabolism. This inhibition can lead to reduced glucose output in hepatocytes, making it potentially useful in managing conditions like diabetes .

Study 1: Antiviral Activity

In a study examining the antiviral effects of phosphine complexes, it was found that Dicyclohexyl(cyclopentyl)phosphane;iron demonstrated significant activity against certain viral strains. The mechanism was attributed to the ability of the iron center to facilitate electron transfer, enhancing the reactivity of the phosphine ligand .

Study 2: Glycogen Phosphorylase Inhibition

A separate investigation focused on the inhibition of glycogen phosphorylase by various phosphine complexes, including Dicyclohexyl(cyclopentyl)phosphane;iron. The results indicated a dose-dependent reduction in enzyme activity, suggesting potential therapeutic applications for metabolic disorders .

Data Table: Summary of Biological Activities

Mechanistic Insights

The biological mechanisms underlying the activity of Dicyclohexyl(cyclopentyl)phosphane;iron are primarily linked to its ability to coordinate with metal centers, which enhances its reactivity. The presence of iron allows for unique interactions with biological macromolecules, facilitating processes such as electron transfer and enzyme modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.